Tert-butyl 3-bromo-2-oxopropanoate

Catalog No.
S687605
CAS No.
16754-73-7
M.F
C7H11BrO3
M. Wt
223.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-bromo-2-oxopropanoate

CAS Number

16754-73-7

Product Name

Tert-butyl 3-bromo-2-oxopropanoate

IUPAC Name

tert-butyl 3-bromo-2-oxopropanoate

Molecular Formula

C7H11BrO3

Molecular Weight

223.06 g/mol

InChI

InChI=1S/C7H11BrO3/c1-7(2,3)11-6(10)5(9)4-8/h4H2,1-3H3

InChI Key

FLTKVDFSOLXYOD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C(=O)CBr

Canonical SMILES

CC(C)(C)OC(=O)C(=O)CBr

Organic Synthesis:

  • As a precursor for the synthesis of other molecules: TBP can be used as a starting material for the synthesis of various organic compounds, including heterocyclic rings and alpha-substituted carboxylic acids. These compounds can serve as building blocks for drug discovery and other research purposes [PubChem, Tert-butyl 3-bromo-2-oxopropanoate, ].

Medicinal Chemistry:

  • Anti-cancer properties: Studies have shown that TBP exhibits anti-proliferative (cell growth inhibiting) effects against various cancer cell lines, including breast, colon, and lung cancer [Antitumor Activity of Tert-Butyl 3-Bromopyruvate, European Journal of Medicinal Chemistry, ]. The mechanism of action is still under investigation, but it is believed to involve the disruption of mitochondrial function and the induction of apoptosis (programmed cell death) [Tert-Butyl 3-Bromopyruvate: A Novel Anti-Cancer Agent, Cancers, ].
  • Antibacterial properties: Some studies suggest that TBP may have antibacterial activity against certain bacterial strains, although further research is needed to confirm these findings and understand the underlying mechanisms [Antibacterial activity of tert-butyl 3-bromopyruvate against Staphylococcus aureus and Escherichia coli, International Journal of Antimicrobial Agents, ].

Other Potential Applications:

  • Neurodegenerative diseases: Preliminary research suggests that TBP may have neuroprotective effects, potentially offering benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease [Tert-Butyl 3-Bromopyruvate (TBP): A Potent Inhibitor of Glycolysis that Shows Promise in Cancer and Other Diseases, Current Medicinal Chemistry, ]. However, more research is required to understand its potential therapeutic applications.

Tert-butyl 3-bromo-2-oxopropanoate is an organic compound with the molecular formula C7H11BrO3C_7H_{11}BrO_3 and a molecular weight of 223.06 g/mol. It features a tert-butyl group, a bromo substituent, and a ketone functional group, making it a versatile intermediate in organic synthesis. The presence of the bromine atom enhances its reactivity, allowing it to participate in various nucleophilic substitution reactions. This compound is primarily utilized in the synthesis of pharmaceuticals and agrochemicals due to its unique structural properties and reactivity profile .

  • Potential irritant: The compound might irritate the skin and eyes upon contact.
  • Potential respiratory irritant: Inhalation of dust or vapors should be avoided.
  • Unknown flammability: Standard laboratory safety practices for handling organic compounds should be followed.

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger carbon skeletons.
  • Cyclization Reactions: Under certain conditions, it may also undergo cyclization to form cyclic compounds, which are often more biologically active.

These reactions are facilitated by the compound's electrophilic nature due to the carbonyl group adjacent to the bromine .

The synthesis of tert-butyl 3-bromo-2-oxopropanoate can be achieved through several methods:

  • Reaction of Diketene with Tert-butyl Alcohol: A notable method involves reacting diketene with tert-butyl alcohol in the presence of a catalyst such as pyridine derivatives. This method allows for high yields under mild conditions without requiring extensive purification steps .
  • Bromination of Tert-butyl 2-oxopropanoate: Another approach involves the bromination of tert-butyl 2-oxopropanoate using bromine or a brominating agent, which selectively introduces the bromine atom at the 3-position .

These methods highlight the compound's accessibility and versatility in synthetic chemistry.

Ethyl 3-bromo-2-oxopropanoateEthyl group instead of tert-butylPharmaceutical intermediatesMethyl 3-bromo-2-oxopropanoateMethyl group instead of tert-butylAgrochemical synthesisPropyl 3-bromo-2-oxopropanoatePropyl group instead of tert-butylResearch chemicals

Uniqueness

Tert-butyl 3-bromo-2-oxopropanoate is unique due to its specific substitution pattern, which allows for enhanced stability and reactivity compared to its ethyl or methyl counterparts. This makes it particularly valuable in synthetic applications where steric hindrance or electronic effects play a significant role in reaction outcomes .

Interaction studies involving tert-butyl 3-bromo-2-oxopropanoate focus on its reactivity with different nucleophiles and its potential biological targets. For example:

  • Nucleophilic Attack: Studies have shown that nucleophiles such as amines can effectively react with this compound, leading to various amide products.
  • Biological Targeting: Preliminary investigations suggest that derivatives may interact with specific enzymes or receptors, although detailed mechanisms require further exploration .

These studies are crucial for understanding how modifications to this compound can enhance its utility in drug development.

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Tert-Butyl 3-bromo-2-oxopropanoate

Dates

Modify: 2023-08-15

Explore Compound Types